Orthonitrophenyl-beta-D-fucopyranoside

概要

説明

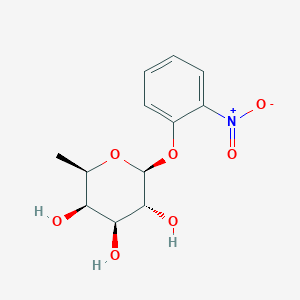

オルトニトロフェニル-β-D-フコピラノシドは、フェノール性配糖体として知られる有機化合物のクラスに属する低分子です。これらの化合物は、糖質部分に結合したフェノール構造を含んでいます。 オルトニトロフェニル-β-D-フコピラノシドの化学式はC12H15NO7であり、分子量は285.25 g/molです .

準備方法

オルトニトロフェニル-β-D-フコピラノシドの合成は、通常、糖質部分を含むフェノール化合物のグリコシル化を伴います。反応条件には、多くの場合、適切なグリコシルドナーと酸触媒の使用が含まれ、グリコシド結合の形成を促進します。 工業生産方法では、これらの反応条件を最適化して、収率と純度を高めることができます .

化学反応の分析

オルトニトロフェニル-β-D-フコピラノシドは、酸化、還元、置換反応などのさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

オルトニトロフェニル-β-D-フコピラノシドは、いくつかの科学研究への応用があります。化学では、グリコシド結合を加水分解する酵素であるグリコシダーゼの活性を調べるための基質として使用されます。生物学および医学では、癌や炎症など、さまざまな疾患におけるフコシダーゼの役割を調査するために使用されます。 さらに、製造プロセスにおける製品の品質と効率を向上させるなど、産業研究にも応用されています.

科学的研究の応用

ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE has several scientific research applications. In chemistry, it is used as a substrate to study the activity of glycosidases, enzymes that hydrolyze glycosidic bonds. In biology and medicine, it is used to investigate the role of fucosidases in various diseases, including cancer and inflammation. Additionally, it has applications in industrial research, such as improving product quality and efficiency in manufacturing processes.

作用機序

オルトニトロフェニル-β-D-フコピラノシドの作用機序には、大腸菌のラクトースオペロンレプレッサーなどの特定の分子標的との相互作用が含まれます。この相互作用は、レプレッサーの活性を阻害し、遺伝子発現と代謝経路の変化につながる可能性があります。 関与する正確な分子標的と経路は、特定のアプリケーションと状況によって異なる場合があります .

類似化合物との比較

オルトニトロフェニル-β-D-フコピラノシドは、その特定の構造と官能基のために、フェノール性配糖体のなかでユニークです。類似の化合物には、リグナンやフラボノイドなど、糖質部分に結合したフェノール構造を含む他のフェノール性配糖体も含まれます。 特定の糖単位とフェノール構造は異なるため、化学的特性と生物学的活性も異なります .

生物活性

Orthonitrophenyl-beta-D-fucopyranoside (ONP-Fuc) is a synthetic phenolic glycoside that serves as a substrate for fucosidase enzymes, which hydrolyze glycosidic bonds involving fucose. This compound has garnered attention in biochemical research due to its unique properties and applications in studying enzyme kinetics, metabolic pathways, and potential therapeutic targets.

- Chemical Formula : C₁₂H₁₅N₀₇

- Molecular Weight : 285.25 g/mol

- Structure : ONP-Fuc features an ortho-nitrophenyl group attached to a beta-D-fucopyranoside moiety, which is critical for its interaction with fucosidases.

ONP-Fuc acts primarily as a chromogenic substrate for fucosidases. Upon hydrolysis by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property allows researchers to assess the activity of fucosidases in various biological samples, including cell lysates and tissues.

Enzyme Activity Measurement

ONP-Fuc is widely used in biochemical assays to measure fucosidase activity. The release of 4-nitrophenol provides a colorimetric readout that correlates with enzyme activity, making it an essential tool in enzymology and metabolic studies.

Research Applications

- Glycosidase Studies : ONP-Fuc is employed to investigate the specificity and kinetics of fucosidases. This research contributes to understanding glycoprotein metabolism and the role of fucose in biological processes such as cell signaling and adhesion.

- Disease Mechanisms : Studies have explored the role of fucosidases in diseases like cancer and inflammation, where altered fucose metabolism may contribute to pathophysiology.

- Therapeutic Target Identification : Research has focused on identifying potential drug targets related to fucosidase activity, particularly in pathogenic bacteria such as Shigella flexneri. The enzymatic pathways involving ONP-Fuc could lead to novel therapeutic strategies against infections .

Case Studies

- Fucosidase Activity in Cancer Research : A study utilized ONP-Fuc to assess fucosidase levels in cancer cell lines, revealing significant differences in enzyme activity that correlated with tumor aggressiveness. This suggests that fucosidase profiling could serve as a biomarker for cancer diagnosis or prognosis.

- Glycosylation Patterns in Inflammation : Another investigation employed ONP-Fuc to analyze glycosylation changes in inflammatory conditions. The findings indicated that altered fucosylation patterns might influence immune responses, highlighting the compound's relevance in immunology .

Comparative Analysis with Similar Compounds

The following table summarizes the distinctions between ONP-Fuc and other nitrophenyl glycosides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Ortho-nitrophenyl group | Specificity for fucosidases |

| p-Nitrophenyl-beta-D-galactopyranoside | Para-nitrophenyl group | Substrate for galactosidases |

| Orthonitrophenyl-beta-D-glucopyranoside | Ortho-nitrophenyl structure | Substrate for glucosidases |

| p-Nitrophenyl-alpha-L-fucopyranoside | Alpha configuration of fucose | Different stereochemistry affecting enzyme activity |

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPIVXPHLYETN-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921729 | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-94-5 | |

| Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl-beta-fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。